molecular formula C7H13N B13132244 (S)-1-Cyclobutylprop-2-en-1-amine

(S)-1-Cyclobutylprop-2-en-1-amine

Cat. No.: B13132244
M. Wt: 111.18 g/mol
InChI Key: GEOLBRQXIANOAG-ZETCQYMHSA-N
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Description

(S)-1-Cyclobutylprop-2-en-1-amine is a chiral chemical building block of significant interest in medicinal chemistry and organic synthesis. It features a stereochemically defined cyclobutane ring, a motif that is increasingly valued in drug design for its ability to improve the potency and metabolic stability of therapeutic candidates . While synthetic drug molecules containing cyclobutanes are still relatively rare, the ring system is found in thousands of biologically active natural products, underscoring its potential in the discovery of new bioactive compounds . The presence of the primary amine and the prop-2-en-1-yl (allylamine) group on the chiral cyclobutyl scaffold makes this compound a versatile synthetic intermediate. The amine group can be readily converted into amides, sulfonamides, or secondary and tertiary amines, while the alkene handle is amenable to further functionalization through reactions such as cross-coupling or oxidation . This allows researchers to rapidly generate a diverse library of complex molecules from a single, enantiopure starting point. Cyclobutane derivatives are actively investigated for their applications in pharmaceutical development. Specifically, cyclobutyl amine derivatives have been studied as potential therapeutic agents for a range of disorders, including central nervous system conditions, cognitive deficits, and schizophrenia . The chiral (S)-enantiomer offered here provides a specific three-dimensional structure that is crucial for interacting with biological targets, such as enzymes and receptors. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(1S)-1-cyclobutylprop-2-en-1-amine

InChI

InChI=1S/C7H13N/c1-2-7(8)6-4-3-5-6/h2,6-7H,1,3-5,8H2/t7-/m0/s1

InChI Key

GEOLBRQXIANOAG-ZETCQYMHSA-N

Isomeric SMILES

C=C[C@@H](C1CCC1)N

Canonical SMILES

C=CC(C1CCC1)N

Origin of Product

United States

Preparation Methods

Key Features:

  • Starting from optically pure pyrrolidines, ring contraction using iodonitrene chemistry leads to cyclobutanes with:
    • High diastereomeric ratios (dr > 20:1).
    • High enantiomeric excess (ee > 97%).
  • The reaction mechanism involves formation of a 1,1-diazene intermediate, nitrogen extrusion, and generation of a 1,4-biradical species that rapidly cyclizes to the cyclobutane ring.
  • This method preserves the stereochemical information from the pyrrolidine precursor without erosion.
  • Yields vary but can reach up to 46% in complex substrates.

Reaction Scheme Summary:

Step Description Outcome
1 Electrophilic amination of pyrrolidine with iodonitrene Formation of 1,1-diazene intermediate
2 Nitrogen extrusion forming 1,4-biradical Radical intermediate formation
3 Intramolecular cyclization Stereoselective cyclobutane formation
4 Functional group transformations (e.g., hydrolysis, acylation) Introduction of side chains such as prop-2-en-1-amine

This method is supported by radical trapping experiments and crystallographic data confirming stereochemistry.

Photochemical [2 + 2] Cycloaddition Approaches

Another prominent approach to cyclobutanes is the [2 + 2] photocycloaddition of olefins catalyzed by Cu(I) or other catalysts.

Highlights:

  • Intermolecular or intramolecular photocycloadditions can form cyclobutane rings with regio- and stereoselectivity.
  • Typical solvents include ethers like diethyl ether or THF; irradiation wavelength around 254 nm.
  • The reaction often yields cis-anti-cis cyclobutane stereochemistry, which can be tuned by catalyst and substrate design.
  • Post-cycloaddition functionalization can introduce amine groups or allylic side chains.

Limitations:

  • Photochemical methods can sometimes give mixtures of diastereomers.
  • Requires specialized equipment for UV irradiation.
  • Subsequent steps are needed to introduce the prop-2-en-1-amine moiety.

This method is well-documented for synthesizing cyclobutanes with multiple substituents and stereocenters, offering a complementary route to ring contraction strategies.

Practical Synthesis via Amino-Cyclobutanone Intermediates

A more classical approach involves the synthesis of cyclobutylamines through 2-amino-cyclobutanone intermediates , which can be converted to the target amines.

Method Outline:

  • Starting from N-Cbz-2-amino-cyclobutanone, a sequence of transformations including reduction, protection/deprotection, and functional group manipulations yields 2-hydroxy-cyclobutylamines.
  • Enzymatic resolution can be applied to obtain enantiomerically pure products.
  • Yields for (1S, 2S) 2-hydroxy-cyclobutylamines are reported around 14% over 5 steps, indicating moderate efficiency.
  • This method is practical and avoids hazardous Curtius rearrangements used in older protocols.

While this method focuses on hydroxy-substituted cyclobutylamines, modifications can be made to introduce the prop-2-en-1-amine side chain, making it a viable preparative route.

Comparative Data Table of Preparation Methods

Methodology Key Features Yield Range Stereoselectivity Notes
Ring Contraction of Pyrrolidines Iodonitrene-mediated, stereospecific, radical intermediate 24–46% dr > 20:1, ee > 97% Preserves chirality, novel approach
Photochemical [2 + 2] Cycloaddition Cu(I) catalysis, UV irradiation, cis-anti-cis stereochemistry Up to 71% (dimer) Moderate to high, d.r. varies Requires UV source, stereocontrol depends on catalyst
Amino-Cyclobutanone Intermediate Multi-step, enzymatic resolution, practical ~14% (over 5 steps) High after resolution Avoids hazardous reagents, moderate yield

Research Findings and Mechanistic Insights

  • The ring contraction method’s stereospecificity is attributed to simultaneous C–N bond cleavage forming a 1,4-biradical intermediate that cyclizes rapidly, preserving stereochemical integrity.
  • Radical scavenger experiments confirm radical intermediates in the ring contraction process.
  • Photochemical methods rely on excited state olefin complexes; stereochemistry is influenced by catalyst coordination and substrate conformation.
  • Enzymatic resolution in amino-cyclobutanone routes provides access to enantiopure amines but requires multiple steps and careful process control.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclobutylprop-2-en-1-amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-1-Cyclobutylprop-2-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (S)-1-Cyclobutylprop-2-en-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Research Findings and Contradictions

  • Strain vs. Stability : Cyclobutyl groups increase reactivity but may reduce stability compared to cyclopropane derivatives, as seen in stress-related drug candidates .
  • Stereochemical Impact : Chiral amines often exhibit divergent biological activities. For instance, TAAR1’s sensitivity to (S)-enantiomers suggests the target compound’s stereochemistry is critical for function.
  • In Vitro vs. In Vivo Discrepancies: Analogous to glycolipid studies (), minor structural changes in amines (e.g., linear vs. branched) may yield significant differences in activity, underscoring the need for targeted testing.

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